molecular formula C18H18N4OS2 B4630148 1-(3,4-DIHYDRO-1H-ISOQUINOLIN-2-YL)-2-{[4-METHYL-5-(THIOPHEN-2-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHANONE

1-(3,4-DIHYDRO-1H-ISOQUINOLIN-2-YL)-2-{[4-METHYL-5-(THIOPHEN-2-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHANONE

Cat. No.: B4630148
M. Wt: 370.5 g/mol
InChI Key: MOOYKOQAOHLIDZ-UHFFFAOYSA-N
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Description

1-(3,4-DIHYDRO-1H-ISOQUINOLIN-2-YL)-2-{[4-METHYL-5-(THIOPHEN-2-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHANONE is a useful research compound. Its molecular formula is C18H18N4OS2 and its molecular weight is 370.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline is 370.09220356 g/mol and the complexity rating of the compound is 480. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The compound 2-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline, owing to its complex structure, serves as a significant point of interest in synthetic chemistry, especially in the synthesis and characterization of heterocyclic compounds. A related study on the synthesis and characterization of new N-(Aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/Thiadiazol-2-amines and 4-Aryl-5-((quinolin-8-yloxy)methyl)-2H-1,2,4-triazole-3(4H)-thiones demonstrates the intricate processes involved in creating compounds with similar structural frameworks. These compounds were synthesized via a series of reactions starting from 8-hydroxyquinoline, highlighting the versatility and potential of incorporating the 1,2,3,4-tetrahydroisoquinoline scaffold into diverse heterocyclic structures for various applications, including medicinal chemistry and material science (Saeed et al., 2014).

Antimicrobial and Antituberculosis Activity

Compounds incorporating the 1,2,3,4-tetrahydroisoquinoline framework have been explored for their potential biological activities, including antimicrobial and antituberculosis effects. A study on the synthesis and antimicrobial activity of novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines and related heterocycles revealed that such compounds possess promising activities against various pathogenic strains of bacteria and fungi. This suggests that derivatives of 2-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline could also be explored for their antimicrobial properties, potentially contributing to the development of new therapeutic agents (Zaki et al., 2019).

Anticancer and Antitumor Applications

The therapeutic potential of tetrahydroisoquinoline derivatives extends into anticancer and antitumor applications. A novel synthesis approach for 4-Benzylidene-2-((1-phenyl-3,4-dihydroisoquinoline-2(1H)-yl)methyl)oxazol-5(4H)-one derivatives using 1,2,3,Tetrahydroisoquinoline showcased the synthesis of compounds evaluated for their antibacterial activity, indicating that modifications of the tetrahydroisoquinoline core could lead to bioactive compounds with significant therapeutic benefits, including anticancer activities (Rao et al., 2020).

Properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS2/c1-21-17(15-7-4-10-24-15)19-20-18(21)25-12-16(23)22-9-8-13-5-2-3-6-14(13)11-22/h2-7,10H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOYKOQAOHLIDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)N2CCC3=CC=CC=C3C2)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-DIHYDRO-1H-ISOQUINOLIN-2-YL)-2-{[4-METHYL-5-(THIOPHEN-2-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHANONE
Reactant of Route 2
Reactant of Route 2
1-(3,4-DIHYDRO-1H-ISOQUINOLIN-2-YL)-2-{[4-METHYL-5-(THIOPHEN-2-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHANONE
Reactant of Route 3
Reactant of Route 3
1-(3,4-DIHYDRO-1H-ISOQUINOLIN-2-YL)-2-{[4-METHYL-5-(THIOPHEN-2-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHANONE
Reactant of Route 4
Reactant of Route 4
1-(3,4-DIHYDRO-1H-ISOQUINOLIN-2-YL)-2-{[4-METHYL-5-(THIOPHEN-2-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHANONE
Reactant of Route 5
Reactant of Route 5
1-(3,4-DIHYDRO-1H-ISOQUINOLIN-2-YL)-2-{[4-METHYL-5-(THIOPHEN-2-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHANONE
Reactant of Route 6
Reactant of Route 6
1-(3,4-DIHYDRO-1H-ISOQUINOLIN-2-YL)-2-{[4-METHYL-5-(THIOPHEN-2-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHANONE

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